(3Z)-3-hydrazinylidene-6-phenyl-1,2,4-triazinan-5-one
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Overview
Description
(3Z)-3-hydrazinylidene-6-phenyl-1,2,4-triazinan-5-one is a heterocyclic compound that features a triazinanone core with a hydrazinylidene group at the 3-position and a phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-hydrazinylidene-6-phenyl-1,2,4-triazinan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with phenyl-substituted triazinanones. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, using cost-effective and readily available starting materials, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-hydrazinylidene-6-phenyl-1,2,4-triazinan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazinanone oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
(3Z)-3-hydrazinylidene-6-phenyl-1,2,4-triazinan-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (3Z)-3-hydrazinylidene-6-phenyl-1,2,4-triazinan-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for cell survival. The exact molecular targets and pathways are subjects of ongoing research, but preliminary studies suggest that it can modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
(3Z,6Z)-3,6-bis(phenylmethylidene)piperazine-2,5-dione: Another heterocyclic compound with potential biological activity.
(3Z,6Z,9Z)-3,6,9-octadecatriene: A compound with applications in pheromone research
Uniqueness
(3Z)-3-hydrazinylidene-6-phenyl-1,2,4-triazinan-5-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its hydrazinylidene group and triazinanone core make it a versatile intermediate for synthesizing various derivatives with tailored properties .
Properties
Molecular Formula |
C9H11N5O |
---|---|
Molecular Weight |
205.22 g/mol |
IUPAC Name |
(3Z)-3-hydrazinylidene-6-phenyl-1,2,4-triazinan-5-one |
InChI |
InChI=1S/C9H11N5O/c10-12-9-11-8(15)7(13-14-9)6-4-2-1-3-5-6/h1-5,7,13H,10H2,(H2,11,12,14,15) |
InChI Key |
ACUUQAUIAPDAGU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2C(=O)N/C(=N/N)/NN2 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=NN)NN2 |
Origin of Product |
United States |
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